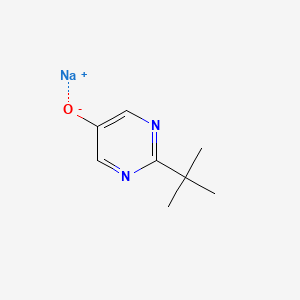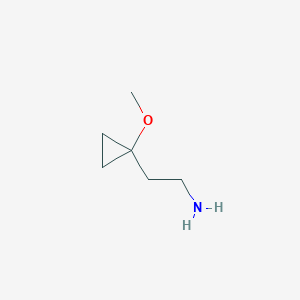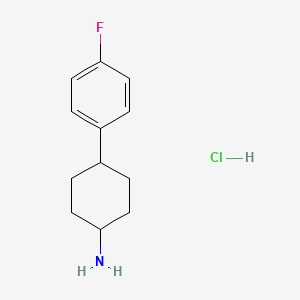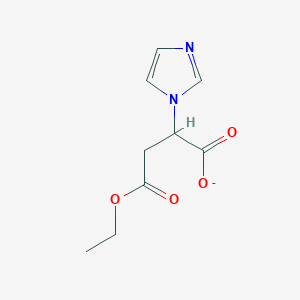
5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt: is a chemical compound that belongs to the pyrimidinol family. It is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 5-position and a tert-butyl group at the 2-position. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Substitution with the tert-Butyl Group: The tert-butyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: 5-Pyrimidinone, 2-(1,1-dimethylethyl)-, sodium salt.
Reduction Products: 5-Deoxypyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt.
Substitution Products: Various alkyl or aryl derivatives of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt.
科学的研究の応用
Chemistry: 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it a useful probe for investigating the activity of pyrimidine-related enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyl group at the 5-position can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tert-butyl group at the 2-position provides steric hindrance, affecting the binding affinity and specificity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit pyrimidine-related enzymes, affecting nucleotide metabolism.
Nucleic Acids: It can intercalate into DNA or RNA, disrupting their structure and function.
類似化合物との比較
- 5-Pyrimidinol, 2-methyl-, sodium salt
- 5-Pyrimidinol, 2-ethyl-, sodium salt
- 5-Pyrimidinol, 2-isopropyl-, sodium salt
Comparison: 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt is unique due to the presence of the bulky tert-butyl group at the 2-position. This structural feature provides greater steric hindrance compared to its methyl, ethyl, or isopropyl analogs, leading to different reactivity and binding properties. The tert-butyl group also enhances the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
特性
CAS番号 |
146237-62-9 |
|---|---|
分子式 |
C8H12N2NaO |
分子量 |
175.18 g/mol |
IUPAC名 |
sodium;2-tert-butylpyrimidin-5-olate |
InChI |
InChI=1S/C8H12N2O.Na/c1-8(2,3)7-9-4-6(11)5-10-7;/h4-5,11H,1-3H3; |
InChIキー |
WHHCOOLWXBMMPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)[O-].[Na+] |
正規SMILES |
CC(C)(C)C1=NC=C(C=N1)O.[Na] |
物理的記述 |
WetSolid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyridine, 2-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3241343.png)







![Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3241406.png)
